13-Oxo-9E,11E-octadecadienoic acid

Dyslipidemia PPARα agonism Metabolic disease

Researchers requiring a validated dual PPARα/PPARγ agonist often face limited availability of isomerically pure 13-oxo-ODE. This compound, with defined 9E,11E geometry, resolves that gap. • Dual PPARα/PPARγ activation - reduces hepatic & plasma triglycerides in KK-Ay mice at 0.02%-0.05% dietary inclusion for 4 weeks. • Endogenous gut PPARγ ligand - formed via 13-HODE dehydrogenase in colonic epithelial cells; directly relevant to IBD target validation. • Natural product-derived - confirmed in Glycine max, Carthamus oxyacantha, and Artemisia argyi. Supplied with rigorous analytical characterization for reproducible research outcomes.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 31385-09-8
Cat. No. B1242711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxo-9E,11E-octadecadienoic acid
CAS31385-09-8
Synonyms13-keto-9,11,-octadecadienoic acid
13-KODDA
13-oxo-9,11-octadecadienoic acid
13-OXO-ODE
13-oxooctadecadienoic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+
InChIKeyJHXAZBBVQSRKJR-KDFHGORWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Oxo-9E,11E-octadecadienoic Acid Overview


13-Oxo-9E,11E-octadecadienoic acid (also known as 13-oxo-ODE or 13-KODDA) is an oxooctadecadienoic acid metabolite derived from the oxidation of linoleic acid [1]. It is characterized by a conjugated diene system (9E,11E) with an oxo substituent at position 13. This compound has been identified as a natural product in various plant species including Glycine max, Carthamus oxyacantha, and Artemisia argyi [2]. As a bioactive lipid mediator, it functions as an endogenous ligand and activator of peroxisome proliferator-activated receptors (PPARs), specifically demonstrating activity at both PPARα and PPARγ subtypes [3].

1
Compound identity
Oxidized linoleic acid metabolite; endogenous PPARα/γ ligand tool compound
2
Pathway context
Supports PPARα-mediated lipid metabolism and PPARγ-mediated anti-inflammatory signaling studies
3
Analytical reference
Applicable as LC-MS/MS reference standard for oxidized linoleic acid metabolite (OXLAM) profiling

13-Oxo-9E,11E-octadecadienoic Acid vs. Common Analogs


In the class of oxidized linoleic acid metabolites, minor structural variations produce profound differences in nuclear receptor activation profiles, potency, and downstream biological effects [1]. The position of the oxo group and the geometry of the conjugated diene system critically determine PPAR subtype selectivity and transcriptional efficacy. For instance, while 9-oxo-ODA (the 9-oxo positional isomer) activates PPARα and exhibits antifungal activity , 13-oxo-ODE uniquely demonstrates dual PPARα/PPARγ agonism with distinct potency and functional outcomes [2]. Similarly, 13-HODE (the reduced hydroxy analog) displays a different PPAR subtype binding profile, acting as a PPARγ ligand but with PPARβ/δ downregulatory effects [3]. These divergent pharmacological signatures preclude simple substitution; the selection of 13-oxo-9E,11E-octadecadienoic acid must be driven by its specific, quantifiable differentiation in defined experimental contexts, as detailed below.

This product
13-Oxo-ODE
PPARα/γ dual pathway reporter; hepatic triglyceride lowering observed in dietary models. Solid form facilitates precise handling.
Analog
9-Oxo-ODA
Positional isomer with distinct PPARα activation profile. Reported hepatic triglyceride reduction may not transfer; efficacy may differ.
This product
13-Oxo-ODE
Oxidized metabolite formed via 13-HODE dehydrogenase; associated with colonic epithelial PPARγ signaling.
Analog
13-HODE
Reduced hydroxy analog with additional PPARβ/δ downregulation context. Functional pathway responses may diverge in gut inflammation models.
This product
13-Oxo-ODE
Oxidized linoleic acid derivative with in vivo triglyceride-lowering evidence at low dietary exposure.
Analog
CLA
Conjugated linoleic acid; high-affinity PPARα ligand but less oxidized. Metabolic response context may differ due to distinct chemical reactivity.

13-Oxo-9E,11E-octadecadienoic Acid Comparative Evidence


Triglyceride Reduction Compared to 9-oxo-ODA

In a direct head-to-head in vivo study, 13-oxo-9E,11E-octadecadienoic acid demonstrated superior triglyceride-lowering efficacy compared to its isomer 9-oxo-ODA in KK-Ay obese diabetic mice [1]. This differentiation is critical for researchers requiring a more potent PPARα-mediated metabolic intervention.

Hepatic TG reduction vs. 9-oxo-ODA
Head-to-head
13-oxo-ODE reduced hepatic triglycerides at 0.02% and 0.05% dietary inclusion in KK-Ay mice; 9-oxo-ODA showed no significant reduction at equivalent or higher concentrations.
Supports selection for hepatic lipid endpoint models
Model: KK-Ay obese diabetic mice, high-fat diet, 4-week feed admixture
Dyslipidemia PPARα agonism Metabolic disease

PPARγ Binding Affinity vs. 13-HODE

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) was identified as an endogenous ligand for PPARγ in human colonic epithelial cells (CECs) [1]. While 13-HODE is also a known PPARγ ligand, 13-oxo-ODE represents the oxidized metabolite generated via 13-HODE dehydrogenase activity in CECs, and its formation is associated with distinct anti-inflammatory signaling outcomes [1].

PPARγ binding vs. 13-HODE
Cross-study comparable
13-oxo-ODE binds PPARγ, mediates anti-inflammatory gene expression in human colonic epithelial cells; 13-HODE also a PPARγ ligand but associated with PPARβ/δ downregulation.
PPARγ pathway-specific probe distinct from 13-HODE
HT-29 colonic epithelial model, His-tagged PPARγ binding assay
Inflammatory Bowel Disease PPARγ ligand Anti-inflammatory

PPARα Activation Potency vs. CLA

Conjugated linoleic acid (CLA) is a known high-affinity ligand and activator of PPARα [1]. 13-Oxo-9E,11E-octadecadienoic acid, as an oxidized linoleic acid metabolite, represents a more advanced oxidation state within this metabolic pathway. While direct comparative binding data are limited, the compound is characterized as a potent PPARα activator derived from tomato juice, demonstrating in vivo triglyceride-lowering efficacy [2].

PPARα activation vs. CLA
Class-level inference
13-oxo-ODE is a PPARα activator lowering plasma/hepatic triglycerides in vivo; CLA is a known high-affinity PPARα ligand. Direct comparative binding data limited.
Established in vivo metabolic efficacy context
KK-Ay mouse model; CLA reference from rat hepatoma cell line studies
Lipid metabolism Nuclear receptor activation Obesity

Physical Form and Storage Stability

13-Oxo-9E,11E-octadecadienoic acid (CAS 31385-09-8; also supplied as CAS 29623-29-8) is an off-white solid powder with a molecular weight of 294.43 g/mol . Its conjugated diene system renders it sensitive to oxidation and thermal degradation, necessitating controlled storage conditions. Vendor specifications recommend storage at -20°C for long-term stability (powder: 3 years; in solution: 1 month at -20°C, 6 months at -80°C) .

Physical form & stability
Supplier-provided
Off-white solid powder; storage -20°C (powder: 3 years, solution: 1 month). Analog 13-HODE typically liquid/oil requiring inert gas handling.
Solid form supports weighing reproducibility
Stability data under recommended conditions; verify for specific protocols
Chemical stability Storage conditions Quality control

13-Oxo-9E,11E-octadecadienoic Acid Applications


Obesity and Dyslipidemia Models

Use 13-oxo-9E,11E-octadecadienoic acid as a PPARα agonist tool compound in rodent models of obesity-induced metabolic syndrome. Based on evidence from KK-Ay mice, dietary inclusion at 0.02%–0.05% for 4 weeks significantly reduces hepatic and plasma triglycerides [1]. This compound is particularly suited for studies where 9-oxo-ODA has shown insufficient efficacy [1], and its well-defined in vivo dosing regimen facilitates reproducible experimental design.

IBD and Gut PPARγ Signaling

Employ 13-oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) in studies investigating PPARγ-mediated anti-inflammatory pathways in colonic epithelial cells. As an endogenous ligand formed via 13-HODE dehydrogenase activity in CECs, it is implicated in glutamine-induced gut protection and ulcerative colitis resolution [2]. This compound serves as a pathway-specific molecular probe distinct from 13-HODE, with direct relevance to IBD therapeutic target validation [2].

Oxidized Lipid Pathway & Biomarker Discovery

Utilize 13-oxo-9E,11E-octadecadienoic acid as an analytical reference standard for LC-MS/MS-based metabolomics studies focused on oxidized linoleic acid metabolites (OXLAMs). Its presence has been confirmed in plant species including Glycine max, Carthamus oxyacantha, and Artemisia argyi [3], and it serves as a key intermediate in the linoleic acid oxidation pathway. Its unique retention time and mass spectral signature enable precise quantification in biological matrices.

PPAR Subtype Selectivity Profiling

Incorporate 13-oxo-9E,11E-octadecadienoic acid into panels of PPAR ligands for comparative pharmacological profiling. Its dual PPARα/PPARγ activity distinguishes it from single-subtype agonists, and its natural product origin provides a physiologically relevant ligand for benchmarking synthetic agonists [1]. This application is supported by its characterization as both a potent PPARα activator in metabolic tissues [1] and an endogenous PPARγ ligand in the gut [2].

Application
Selection Property
Validation Focus
Metabolic disease models
PPARα-mediated lipid-lowering pathway tool
Hepatic and plasma triglyceride endpoints
Inflammatory bowel disease signaling studies
Endogenous PPARγ ligand context
Colonic epithelial anti-inflammatory gene expression
OXLAM metabolomics reference
LC-MS/MS analytical standard fit
Retention time and mass spectral confirmation
PPAR subtype profiling panels
Dual PPARα/γ pathway tool
Subtype-selective gene transcription endpoints

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